
3,3-diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Heterocyclic Synthesis : This compound is used in the synthesis of heterocyclic derivatives, including nicotinic acid and thienopyridine derivatives, which are important in medicinal chemistry (Abdel-Khalik et al., 2004).
Potential Cytotoxicity : Research on 3-oxo-N,3-diphenylpropamide derivatives has shown their potential in synthesizing compounds with cytotoxicity against hepatocellular and cervical carcinoma cell lines, suggesting a role in cancer research (Mohareb & Ibrahim, 2022).
Synthesis for Antiviral Evaluations : This compound is also used in the synthesis of various derivatives for antiviral evaluations, demonstrating its importance in pharmaceutical research (Sayed & Ali, 2007).
Antiviral Activity Research : The compound has been involved in synthesizing derivatives that show strong antiviral activity, further highlighting its potential in medicinal chemistry (Tantawy et al., 2012).
Tuberculosis Treatment Research : Research has shown the use of diphenyl pyrroles, related to this compound, in developing treatments for tuberculosis, indicating its potential application in infectious disease research (Poce et al., 2013).
Catalysis in Organic Chemistry : This compound is also significant in the field of organic chemistry, particularly in catalysis, as seen in its use in the chemoselective hydrocarboxylation of alkenes (Dyer et al., 2005).
Synthesis of Antimicrobial and Anticancer Agents : The compound is used in the synthesis of diphenyl 1-(pyridin-3-yl)ethylphosphonates, which show high antimicrobial activities and significant cytotoxicity against cancer cell lines (Abdel-megeed et al., 2012).
Development of Antidepressants : In the pharmaceutical industry, derivatives of this compound have been investigated for their potential as antidepressants, showing considerable activities in this area (Bailey et al., 1985).
Textile Dyeing Applications : This compound has also been used in the synthesis of dyes for textile applications, particularly for dyeing polyester fabrics (Abdel-megeed et al., 2013).
Synthesis of Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, related to this compound, have been synthesized and shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Orientations Futures
Propriétés
IUPAC Name |
3,3-diphenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-25(27-16-19-13-23(17-26-15-19)22-11-12-29-18-22)14-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,15,17-18,24H,14,16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLGBMYUCFDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
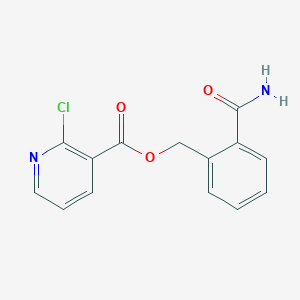
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)
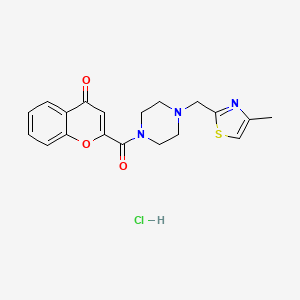
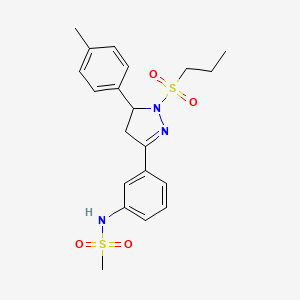
![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)
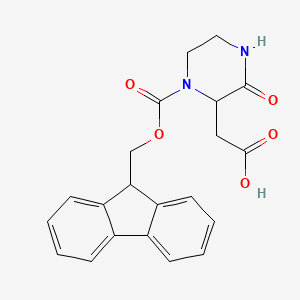
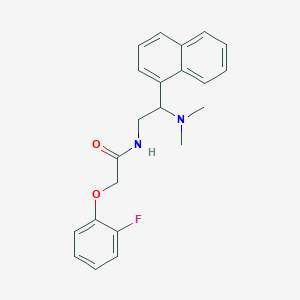

![N-(4-chlorophenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2935042.png)
![ethyl 3-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-1H-pyrazole-4-carboxylate](/img/structure/B2935045.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2935047.png)
![4-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2935048.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2935049.png)